1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone
Description
1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone is a heterocyclic compound featuring a fused thienopyrazole core substituted with a bromine atom at the 5-position and an acetyl group at the 1-position. This structure combines the electron-deficient pyrazole ring with the sulfur-containing thiophene moiety, creating a rigid aromatic system. The bromine atom enhances reactivity for further functionalization, such as cross-coupling reactions, while the ethanone group offers a site for derivatization (e.g., oxime formation or nucleophilic additions) .
Properties
IUPAC Name |
1-(5-bromothieno[3,2-c]pyrazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2OS/c1-4(11)10-5-2-7(8)12-6(5)3-9-10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRCUSFGTGNYIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=N1)SC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the thieno[3,2-c]pyrazole core. The final step involves the acetylation of the pyrazole nitrogen to introduce the ethanone group .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thieno[3,2-c]pyrazoles can be formed.
Oxidation and Reduction Products: These reactions yield alcohols or carboxylic acids, respectively.
Scientific Research Applications
1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes.
Materials Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone largely depends on its application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes, such as kinases, by binding to the active site and preventing substrate access. The molecular targets and pathways involved include the inhibition of signal transduction pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of brominated heterocyclic ethanones. Key structural analogs include:
A corrected formula is inferred based on standard thienopyrazole derivatives.
Key Observations :
- Heterocycle Type: Thienopyrazole (target) vs. pyridine (Compound 3) or isoxazole (Compound 14).
- Bromine Position: Bromine at the 5-position (target) vs. 3-bromo on phenyl (Compound 4). The 5-position in thienopyrazole directs electrophilic substitution to adjacent positions, enabling regioselective modifications.
- Ethanone Group: The acetyl group in all compounds facilitates nucleophilic additions (e.g., oxime formation in ), but steric and electronic effects vary with the attached heterocycle.
Physicochemical Properties
- LogP and Solubility: The thienopyrazole core increases hydrophobicity (LogP ~2.5–3.0*) compared to pyridine (Compound 3, LogP ~1.8) or hydroxyphenyl derivatives (Compound 18, LogP ~2.1). Bromine further elevates molecular weight and lipophilicity.
- Stability: The acetyl group may hydrolyze under acidic/basic conditions, but the fused thienopyrazole system enhances thermal stability compared to non-fused analogs like Compound 4.
*Estimated via computational tools (e.g., XLogP3 ).
Biological Activity
Overview
1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly its inhibitory effects on Glycogen Synthase Kinase 3β (GSK-3β). This compound's structure includes a thieno[3,2-c]pyrazole core, which is known for various pharmacological properties.
The primary biological activity of this compound is linked to its interaction with GSK-3β. By inhibiting this kinase, the compound influences several biochemical pathways:
- Inhibition of GSK-3β : This leads to increased phosphorylation at Ser9, indicating reduced activity of GSK-3β.
- Cellular Effects : The inhibition results in decreased hyperphosphorylation of tau protein and increased expression of neuroprotective proteins such as β-catenin and GAP43. This promotes neuronal differentiation and neurite outgrowth in neuronal cells .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Similar compounds in the thienopyrazole class have shown cytotoxic effects against various cancer cell lines. For instance, derivatives have been reported to induce programmed cell death in human cancer cells at low micromolar concentrations .
- Neuroprotective Effects : The compound has demonstrated the ability to promote neurite outgrowth and enhance neuronal survival, suggesting potential applications in neurodegenerative diseases .
- Antioxidant Properties : Thieno[2,3-c]pyrazole derivatives have been associated with antioxidant activities, which could mitigate oxidative stress in biological systems .
Case Studies and Research Findings
A review of the literature reveals significant findings regarding the biological activity of thieno[3,2-c]pyrazole derivatives:
- Cytotoxicity Against Cancer Cells :
-
Neuroprotective Mechanisms :
- In vitro studies indicated that this compound promotes the phosphorylation of neuroprotective factors and supports neuronal differentiation, highlighting its potential therapeutic role in neurodegenerative disorders .
- Antioxidant Activity :
Comparative Analysis
A comparison with similar compounds reveals unique properties attributed to the bromo substituent in this compound:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(5-Chloro-thieno[3,2-c]pyrazol-1-yl)-ethanone | Antitumor | Chlorine substituent may alter reactivity |
| 1-(5-Methyl-thieno[3,2-c]pyrazol-1-yl)-ethanone | Neuroprotective | Methyl group affects solubility |
| This compound | Antitumor, Neuroprotective | Bromo group enhances reactivity and functionalization potential |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
